(R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate
Description
(R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and a 3-chlorobenzyl substituent at the 1-position. Its stereochemical configuration (R) at the pyrrolidine ring’s 3-position is critical for its interactions in biological systems or synthetic applications. The compound’s molecular formula is C₁₆H₂₃ClN₂O₂, with a molecular weight of 310.82 g/mol (predicted) . Its structural framework is common in medicinal chemistry, often serving as a precursor for bioactive molecules or as a ligand in asymmetric catalysis.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBVQRSGNTTDV-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121026 | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-89-6 | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate is primarily studied for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a subject of interest for drug design:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives which are known to affect cholinergic signaling by inhibiting acetylcholinesterase (AChE) activity .
- Receptor Modulation : It has been investigated for its ability to modulate neurotransmitter receptors, potentially impacting conditions like anxiety and depression .
Research indicates that compounds with similar structures exhibit various biological activities:
- Antioxidant Properties : Studies suggest that this compound may possess antioxidant effects, helping to mitigate oxidative stress in biological systems .
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of (R)-tert-butyl pyrrolidin derivatives. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in Alzheimer's disease.
Case Study 2: Antioxidant Activity
Research conducted at a leading university examined the antioxidant properties of various pyrrolidine derivatives, including this compound. The findings demonstrated that this compound effectively scavenged free radicals and reduced markers of oxidative damage in vitro.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The benzyl group’s substitution pattern significantly influences physicochemical properties and reactivity. Key analogs include:
a) Halogen-Substituted Analogs
(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286209-26-4):
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS: 169452-10-2):
b) Methoxy-Substituted Analogs
(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS: 876161-75-0):
(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286208-40-9):
Physicochemical Properties Comparison
Key Observations :
- Halogen vs. Methoxy : Bromo/chloro analogs exhibit higher molecular weights and lipophilicity compared to methoxy derivatives.
- Stereochemistry : The (S)-4-chlorobenzyl analog shares identical molecular weight and density with the (R)-3-chloro isomer but differs in spatial configuration, which may impact chiral recognition in enzymatic or receptor-mediated processes .
Biological Activity
(R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₉ClN₂O₂
- Molecular Weight : 222.71 g/mol
- CAS Number : 1416450-63-9
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a chlorobenzyl moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. These interactions could potentially modulate various physiological processes, including inflammation and cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, the compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 6 |
| Staphylococcus aureus | 12.5 |
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against Ehrlich’s ascites carcinoma cells, with IC₅₀ values suggesting potent anti-cancer activity .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited a zone of inhibition between 10 mm to 29 mm depending on the microbial strain tested, highlighting its potential as an antimicrobial agent .
- Cytotoxic Studies : In another investigation focused on its anticancer properties, the compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 5 µM .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been classified under GHS hazard statements indicating potential skin and eye irritation (H314) and requires careful handling . Further toxicological studies are essential to establish a comprehensive safety profile.
Q & A
Q. What are the common synthetic routes for (R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves carbamate protection of the pyrrolidine nitrogen, followed by alkylation with a 3-chlorobenzyl group. A key step is the use of tert-butyl carbamate (Boc) to protect the amine, as seen in analogous protocols (e.g., tert-butyl carbamate intermediates in Step 6 of ). Stereochemical control at the pyrrolidine ring is achieved via chiral resolution or asymmetric synthesis, such as using enantiomerically pure starting materials (e.g., (R)-configured precursors in ). Techniques like SN2 alkylation or Mitsunobu reactions ensure retention of configuration .
Q. Example Synthesis Workflow :
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate | Protects pyrrolidine amine |
| 2 | Alkylation | 3-Chlorobenzyl bromide, Base (e.g., K2CO3) | Introduces benzyl substituent |
| 3 | Deprotection | TFA or HCl | Removes Boc group for downstream functionalization |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine protons in ).
- HPLC/UPLC : Chiral chromatography verifies enantiomeric excess (>98% purity as in ).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 296.79 g/mol in ).
- Melting Point Analysis : Used for crystalline derivatives (e.g., 165–166°C in ).
Cross-referencing these methods ensures structural fidelity and purity .
Q. How is the stereochemistry at the pyrrolidine ring established and validated?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)-configured precursors (e.g., ’s chiral building blocks).
- X-ray Crystallography : Definitive proof of absolute configuration for crystalline intermediates.
- Optical Rotation : Comparison with literature values (e.g., ’s InChIKey indicates specific stereodescriptors).
Discrepancies in optical activity or chiral HPLC retention times necessitate re-evaluation of synthetic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 3-chlorobenzyl group while minimizing racemization?
- Methodological Answer :
- Temperature Control : Low-temperature alkylation (0–5°C) reduces epimerization.
- Base Selection : Sterically hindered bases (e.g., DIPEA) prevent β-elimination.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency (see ’s protocols).
Monitoring by TLC or in-situ IR spectroscopy helps track reaction progress and stereochemical stability .
Q. How to resolve contradictions between high purity (>97%) and inconsistent biological activity data?
- Methodological Answer :
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., dechlorinated analogs or Boc-deprotected species).
- Biological Assay Controls : Use reference standards (e.g., ’s enzyme inhibitors) to validate assay conditions.
- Solubility Testing : Poor solubility in assay buffers (e.g., aqueous PBS) may falsely indicate low activity.
Re-crystallization or preparative HPLC can mitigate impurity-related issues .
Q. What computational methods predict interactions between this compound and biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Software (AutoDock, Schrödinger) models binding to active sites (e.g., farnesyltransferase in ).
- MD Simulations : Assess stability of ligand-target complexes over time.
- QSAR Modeling : Correlates substituent effects (e.g., 3-chloro vs. 3-nitro in ) with activity.
Validate predictions with in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
Data Contradiction Analysis
Case Study : Discrepancy in enantiomeric excess (EE) between HPLC and optical rotation data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
